Sennidin A

HCV NS3 helicase inhibition antiviral drug discovery hydroxyanthraquinone SAR

Sennidin A (CAS 641-12-3, molecular formula C30H18O10, MW 538.46) is a naturally occurring dianthrone aglycone derived from the leaves of Cassia angustifolia and formed as the active intestinal metabolite of the glycosidic laxative sennoside A via bacterial β-glucosidase hydrolysis. It possesses two hydroxyanthraquinone-like moieties forming a dimeric anthracene skeleton with four keto-phenol systems and two carboxylic acid groups.

Molecular Formula C30H18O10
Molecular Weight 538.5 g/mol
CAS No. 641-12-3
Cat. No. B192371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSennidin A
CAS641-12-3
Synonymsdihydroxydianthrone
dihydroxydianthrone, (R*,S*)-isomer
sennidin A
sennidin B
sennidine A
Molecular FormulaC30H18O10
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
InChIInChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1
InChIKeyJPMRHWLJLNKRTJ-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sennidin A (CAS 641-12-3) Procurement Guide: Dianthrone Aglycone for HCV Helicase Inhibition, Insulin-Mimetic Research, and Necrosis-Targeted Imaging


Sennidin A (CAS 641-12-3, molecular formula C30H18O10, MW 538.46) is a naturally occurring dianthrone aglycone derived from the leaves of Cassia angustifolia and formed as the active intestinal metabolite of the glycosidic laxative sennoside A via bacterial β-glucosidase hydrolysis . It possesses two hydroxyanthraquinone-like moieties forming a dimeric anthracene skeleton with four keto-phenol systems and two carboxylic acid groups [1]. Sennidin A is insoluble in water (predicted LogP 8.24, pKa 3.26 ± 0.40) but soluble in chloroform, methanol, DMF (10 mg/mL), and DMSO (10 mg/mL) . Commercially available at ≥98% purity (HPLC), it is supplied as a yellow powder requiring desiccated storage at -20°C with lyophilized stability of ≥36 months . Its three principal research applications—HCV NS3 helicase inhibition, insulin-independent glucose transport stimulation, and necrosis-avid imaging—are each supported by distinct structure-activity features that cannot be replicated by stereoisomers, glycosides, or monomeric anthraquinone analogs.

Why Sennidin A Cannot Be Replaced by Sennidin B, Sennoside A, or Monomeric Anthraquinones: Stereochemical, Redox, and Pharmacokinetic Differentiation


Sennidin A occupies a unique intersection of stereochemistry, glycosylation state, and dimeric structure that directly determines its biological performance across all three of its principal research applications. The stereoisomer Sennidin B (CAS 517-44-2, the meso-form) exhibits significantly lower glucose incorporation stimulatory activity than Sennidin A despite an identical molecular formula, demonstrating that the (9R,9'R) configuration is a strict determinant of insulin-mimetic potency [1]. The glycoside prodrug Sennoside A (CAS 81-27-6, MW 862.74) differs profoundly in redox susceptibility: sennidins are reduced equimolarly by FADH2, whereas sennosides are reduced only approximately one-tenth as effectively, with half-wave potentials differing by 69 mV [2]. In vivo, glycosylation reduces hepatic uptake 7-fold for Sennoside A versus Sennidin A, and sennosides produce colonic transit times 12 minutes slower than the aglycone sennidins [3][4]. Monomeric anthraquinones such as rhein, chrysophanol, and emodin fail entirely to stimulate glucose incorporation at 100 μM and are 7.5-fold less potent as NS3 helicase inhibitors compared to Sennidin A [1][5]. These quantitative divergences mean that no single in-class compound can simultaneously substitute for Sennidin A across its mechanistic, metabolic, and imaging applications.

Sennidin A (CAS 641-12-3) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Sennidin A Inhibits HCV NS3 Helicase with IC50 of 0.8 μM, Achieving 3.75-Fold Greater Potency Than Hypericin and 7.5-Fold Greater Than the Most Potent Monomeric Hydroxyanthraquinone

In a systematic structure-activity relationship study using a FRET-based fluorescence helicase assay, Sennidin A inhibited HCV NS3 helicase with an IC50 of 0.8 μM, representing the most potent inhibitor among all hydroxyanthraquinones tested [1]. By direct head-to-head comparison in the identical assay system, the structurally related dianthrone hypericin (which also possesses two hydroxyanthraquinone-like moieties with four keto-phenol systems) exhibited an IC50 of 3 μM—3.75-fold weaker than Sennidin A. The most potent monomeric hydroxyanthraquinone, 1,4,5,8-tetrahydroxyanthraquinone, inhibited NS3 helicase with an IC50 of 6 μM—7.5-fold weaker than Sennidin A. Simpler mono- and di-hydroxyanthraquinones (1,4-dihydroxyanthraquinone IC50 54 μM; 1,2,4-trihydroxyanthraquinone IC50 11 μM; 1,2,3-trihydroxyanthraquinone IC50 18 μM) were dramatically less potent. Inhibition was confirmed by orthogonal gel-based helicase assay. Notably, Sennidin A's anti-HCV activity in the subgenomic replicon system was limited (EC50 >80 μM; CC50 >80 μM), attributed to low membrane permeability from its two negatively-charged carboxyl groups, indicating that the primary utility of Sennidin A is as a biochemical probe for helicase enzymology rather than a cell-active antiviral [1].

HCV NS3 helicase inhibition antiviral drug discovery hydroxyanthraquinone SAR

Sennidin A Stimulates Glucose Incorporation to Near-Maximal Insulin Levels in Rat Adipocytes, Outperforming Stereoisomer Sennidin B and All Tested Monomeric Anthraquinones

In a screen of dozens of natural products bearing quinone, naphthoquinone, or anthraquinone structures using a 14C-glucose incorporation assay in isolated rat adipocytes, Sennidin A stimulated glucose incorporation to a level approaching that of maximal insulin stimulation [1]. Its stereoisomer Sennidin B (the meso-form) also stimulated glucose incorporation, but its activity was quantitatively lower than that of Sennidin A, directly establishing the (9R,9'R) configuration as a potency determinant. Other anthraquinones tested at 100 μM—including chrysophanol (112.29 ± 15.23% of basal), lapachol (95.63 ± 7.17%), rhein (90.33 ± 12.65%), aloin A (96.84 ± 8.98%), emodin (97.89 ± 6.65%), and α-tocopherolquinone (111.82 ± 5.28%)—did not significantly stimulate glucose incorporation above basal levels [1]. Sennidin A-stimulated glucose incorporation was completely inhibited by the PI3K inhibitor wortmannin, and mechanistic studies demonstrated that Sennidin A does not induce tyrosine phosphorylation of the insulin receptor (IR) or insulin receptor substrate-1 (IRS-1), but instead directly induces phosphorylation of Akt (Ser-473) and GLUT4 translocation via a PI3K-dependent, IR/IRS1-independent pathway [1]. This mechanism is distinct from that of insulin itself and from other quinone-based insulin mimetics such as shikonin (which acts via an insulin-independent tyrosine kinase pathway) and the small-molecule IR agonists L-783,281 and SP-18904/SP-18905 [1].

insulin mimetic glucose transport GLUT4 translocation type 2 diabetes research

Sennidin A Undergoes 10-Fold More Efficient Non-Enzymatic Reduction by FADH2 Compared to Its Glycoside Sennoside A, with a 69 mV Difference in Half-Wave Potential

Under anaerobic conditions, reduced flavin-adenine dinucleotide (FADH2) reduced sennidins equimolarly to rheinanthrone in a non-enzymatic reaction. By contrast, the glycoside sennosides were reduced much less effectively—approximately one-tenth the efficiency of sennidins [1]. The polarographic half-wave potentials quantified this redox disparity: Sennidin A = -115 mV, Sennidin B = -133 mV, Sennoside A = -184 mV, and Sennoside B = -201 mV. The 69 mV difference between Sennidin A and Sennoside A represents a substantial thermodynamic barrier to reduction of the glycosylated form. This finding confirmed that the physiological FAD-dependent sennidin reductase system operates via a two-step mechanism: (1) enzymatic reduction of FAD cofactor, followed by (2) non-enzymatic reduction of sennidins by FADH2. Critically, the reverse oxidation of rheinanthrone back to sennidins occurred with molecular oxygen but not with FAD, establishing the redox cycling behavior unique to the aglycone form [1]. These data provide the mechanistic basis for why sennosides require prior bacterial deglycosylation to sennidins before reductive activation to the purgative principle rheinanthrone can occur in the colon [1].

redox biochemistry prodrug activation intestinal metabolism flavin-dependent reduction

Glycosylation of Sennidin A to Sennoside A Reduces Hepatic Uptake by 7-Fold: Direct Comparative Biodistribution Data for Imaging Agent Selection

In a comprehensive comparative study, 131I-labeled Sennidin A (SA), Sennidin B (SB), Sennoside A (SSA), and Sennoside B (SSB) were evaluated for in vitro binding to necrotic vs. viable cells, in vivo biodistribution in rats with muscular necrosis, and SPECT/CT imaging in rats with acute myocardial infarction [1]. All four radiotracers showed significantly higher uptake in necrotic cells than viable cells (p < 0.05). However, hepatic cell uptake of [131I]SSA was 7-fold lower than that of [131I]SA, and hepatic uptake of [131I]SSB was 10-fold lower than that of [131I]SB. In vivo biodistribution confirmed that radioactivities in the liver and feces were significantly lower with [131I]sennosides than with [131I]sennidins (p < 0.01). SPECT/CT imaging demonstrated better image quality with [131I]SSB than [131I]SB due to reduced liver interference. Independently, in a rat reperfused myocardial infarction model, [131I]SA alone achieved a radioactivity concentration in infarcted myocardium over 9 times higher than that of normal myocardium at 24 hours post-injection, with fast clearance from non-targeted tissues [2]. These data establish that while Sennidin A (aglycone) provides higher absolute necrotic tissue uptake, its glycoside Sennoside A offers superior target-to-background ratios for imaging applications due to dramatically reduced hepatic accumulation.

necrosis-avid imaging SPECT/CT myocardial viability biodistribution glycosylation effects

Sennidins A+B Accelerate Colonic Transit to 34 ± 11 Minutes Versus 46 ± 9 Minutes for Parent Sennosides A+B: Quantitative Colon Motility Comparison

In a controlled rat model of large intestine transit, sennosides A+B and their natural metabolites were administered intracaecally at 50 mg/kg simultaneously with the carmine red marker, and the time to appearance of first colored feces was recorded [1]. Control animals (vehicle only) required more than 8 hours for marker appearance. Sennidins A+B reduced this time to 34 ± 11 minutes, which was 12 minutes (26%) faster than the parent sennosides A+B at 46 ± 9 minutes. For full pharmacological context, rheinanthrone—the terminal reduced metabolite—was fastest at 16 ± 4 minutes, while rhein (a monomeric anthraquinone) was slower and highly variable at 53 ± 83 minutes. The synthetic laxative danthron was completely ineffective in this model. Importantly, neither sennosides nor any metabolites accelerated small intestine transit when administered orally, confirming colon-specific action [1]. This direct comparison demonstrates that the deglycosylated sennidin form is pharmacokinetically more rapid in exerting colonic pro-motility effects than the intact glycoside, consistent with the metabolic sequence: sennoside → sennidin (via bacterial β-glucosidase) → rheinanthrone (via reduction) as the rate-limiting activation cascade.

colonic transit laxative pharmacology intestinal motility prodrug metabolism

Sennidin A Exhibits Higher Purgative Activity Than All Monomeric Anthraquinones Including Rhein and Aloe-Emodin, with Parallel Dose-Response to Sennoside A

In a classic comparative pharmacology study of twelve 1,8-dihydroxyanthracene derivatives using wet feces production in mice as the purgation endpoint, sennidin (rhein dianthrone) demonstrated higher purgative activity than had previously been reported [1]. The dose-response curves of the highly active dianthrone compounds—sennidin and sennoside A—were parallel to each other, but were not parallel to those of the less active monomeric compounds rhein anthrone, rhein, aloe-emodin, and chrysophanol. This non-parallelism indicates a qualitatively different pharmacological mechanism between dianthrones and monomeric anthraquinones. The highly active dianthrone compounds exerted substantial purgative activity during the initial 3 hours after oral dosage, whereas the less active monomeric compounds were virtually inactive during this early period. Emodin and chrysazin were completely inactive in mice. Notably, rhein anthrone exhibited a biphasic action profile: it acted initially like the highly active dianthrones and later like the less active rhein, consistent with its intermediate structural position as the reduced monomer corresponding to half of the dianthrone dimer [1]. This class-level evidence reinforces that the dimeric dianthrone scaffold—present in Sennidin A but absent in all monomeric anthraquinones—is a structural prerequisite for high-efficacy purgative action.

purgative activity dianthrone pharmacology structure-activity relationship laxative potency ranking

Sennidin A (CAS 641-12-3) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Biochemical Probe for HCV NS3 Helicase Enzymology and High-Throughput Screening

Sennidin A is the optimal choice as a reference inhibitor for HCV NS3 helicase biochemical assays where sub-micromolar potency is required. With an IC50 of 0.8 μM in the FRET-based fluorescence helicase assay, it outperforms hypericin (3 μM, 3.75-fold weaker) and all monomeric hydroxyanthraquinones [1]. Its well-defined dianthrone structure with four keto-phenol systems provides a validated scaffold for structure-activity relationship studies on helicase inhibition via multimerized hydroxyanthraquinone pharmacophores [1]. However, researchers must account for its poor membrane permeability (EC50 >80 μM in HCV replicon), which precludes its use as a cell-active antiviral but makes it an excellent clean biochemical tool that avoids confounding cytotoxicity (CC50 >80 μM) at enzymatically active concentrations [1]. For HTS campaigns, the 0.8 μM IC50 provides a robust assay window distinguishable from the 3-6 μM range of comparator dianthrones.

Insulin-Independent Glucose Transport Pathway Dissection in Adipocyte and Metabolic Disease Models

Sennidin A is uniquely suited for dissecting PI3K/Akt-dependent, insulin receptor-independent glucose transport mechanisms. Its ability to stimulate glucose incorporation to near-maximal insulin levels in rat adipocytes, combined with its complete suppression by the PI3K inhibitor wortmannin and its lack of IR/IRS-1 tyrosine phosphorylation, defines a clean pharmacological tool for studying IR-bypass pathways [2]. Critically, the stereoisomer Sennidin B cannot substitute because its lower activity would reduce assay sensitivity, and no monomeric anthraquinone (rhein, chrysophanol, emodin, aloin A) produces any significant stimulation at 100 μM [2]. This selectivity makes Sennidin A the only commercially available anthraquinone dianthrone capable of activating GLUT4 translocation through the PI3K/Akt axis without engaging the insulin receptor, enabling studies of insulin resistance, type 2 diabetes mechanisms, and screening for downstream Akt pathway modulators.

Necrosis-Avid Tracer Development: Absolute Necrosis Binding Reference Standard for Imaging Agent Optimization

For radiopharmaceutical development programs targeting necrotic tissue imaging, Sennidin A serves as the aglycone reference standard against which glycoside derivatives are benchmarked. The quantitative biodistribution data establish that [131I]Sennidin A provides high absolute necrosis uptake (>9-fold necrotic-to-normal myocardium ratio at 24h) [3], while glycosylation to Sennoside A reduces hepatic accumulation 7-fold to improve imaging contrast [4]. Researchers developing necrosis-avid tracers for myocardial viability assessment or tumor necrosis theranostics should procure both Sennidin A (for maximum necrosis binding affinity determination and as the synthetic precursor) and Sennoside A (for optimized target-to-background ratios in SPECT/CT imaging). The 7- to 10-fold differential in liver uptake between aglycone and glycoside forms provides a quantifiable parameter for structure-biodistribution optimization studies [4].

Intestinal Prodrug Activation and Colonic Drug Metabolism Reconstitution Studies

Sennidin A is the essential intermediate metabolite for in vitro reconstitution of the two-step intestinal activation cascade: sennoside → sennidin (bacterial β-glucosidase) → rheinanthrone (FADH2-dependent reduction) [5][6]. Its 10-fold greater susceptibility to non-enzymatic FADH2 reduction compared to Sennoside A (half-wave potential difference of 69 mV) [6] means that experimental systems using Sennoside A as substrate conflate deglycosylation kinetics with reduction kinetics. For clean kinetic studies of the reduction step, Sennidin A is mandatory. Furthermore, the colonic transit data—sennidins acting 12 minutes faster than sennosides (34 vs 46 min) [5]—support its use in ex vivo colon motility assays where rapid onset is needed and the deglycosylation lag is undesirable. These applications are directly relevant to pharmaceutical development of modified-release laxative formulations and to studies of gut microbiota-dependent drug metabolism.

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